N-(2,5-dimethylpyrazol-3-yl)acetamide
Overview
Description
“N-(2,5-dimethylpyrazol-3-yl)acetamide” is a chemical compound with the CAS Number: 75092-37-4 . It has a molecular weight of 153.18 and its IUPAC name is N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11N3O . The InChI Code is 1S/C7H11N3O/c1-5-4-7(8-6(2)11)10(3)9-5/h4H,1-3H3,(H,8,11) .Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 338.6±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.2±3.0 kJ/mol . The flash point is 158.6±22.3 °C . The index of refraction is 1.561 . The molar refractivity is 42.6±0.5 cm3 . The polar surface area is 47 Å2 . The polarizability is 16.9±0.5 10-24 cm3 . The surface tension is 38.0±7.0 dyne/cm . The molar volume is 131.5±7.0 cm3 .Scientific Research Applications
Synthesis and Structural Characterization
- The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide has been synthesized, with its structure characterized by various methods including H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. This demonstrates the compound's potential for use in structural and synthetic chemistry research (霍静倩 et al., 2016).
Applications in Polymerization
- Aluminum complexes supported by acetamidate and thioacetamidate heteroscorpionate ligands, including N-(2,5-dimethylpyrazol-3-yl)acetamide derivatives, have been synthesized. These complexes are significant as initiators for ring-opening polymerization of cyclic esters, suggesting their utility in materials science and polymer chemistry (A. Otero et al., 2011).
Antitumor Activity
- A study focusing on the synthesis of novel pyrimidiopyrazole derivatives, including compounds related to this compound, has shown outstanding antitumor activity against certain cell lines. This highlights the potential of these compounds in oncology and pharmaceutical research (Asmaa M. Fahim et al., 2019).
Coordination Chemistry and Antioxidant Activity
- Novel coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. This underlines the relevance of such compounds in coordination chemistry and their potential use in developing antioxidant agents (K. Chkirate et al., 2019).
Anti-Inflammatory Activity
- Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has revealed significant anti-inflammatory activity, suggesting applications in the development of anti-inflammatory drugs (K. Sunder et al., 2013).
Labeling and Imaging Studies
- A compound related to this compound has been used in labeling and imaging studies, indicating its potential application in biochemical and pharmaceutical research (B. Latli et al., 2015).
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-4-7(8-6(2)11)10(3)9-5/h4H,1-3H3,(H,8,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEINDPDOWSEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341587 | |
Record name | N-(2,5-dimethylpyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75092-37-4 | |
Record name | N-(2,5-dimethylpyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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